molecular formula C20H22O2 B1245839 MF-EA-705alpha

MF-EA-705alpha

Cat. No.: B1245839
M. Wt: 294.4 g/mol
InChI Key: UZABAGXNNGEDIF-FCPMNKIOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MF-EA-705alpha is a novel antifungal metabolite isolated from the fermentation broth of Streptomyces sp. strain MF-EA-705, sourced from Ecuadorian soil . Discovered during an antifungal drug development program, it exhibits potent broad-spectrum activity against pathogenic fungi, including Candida spp. and Aspergillus spp. . The compound was co-isolated with its structural analog, MF-EA-705beta, and the weakly antibacterial actinopyrone A, highlighting the metabolic diversity of the producing strain . Structural elucidation revealed that this compound belongs to the polyketide family, with a backbone resembling actinopyrone derivatives but distinguished by unique hydroxylation and glycosylation patterns .

Properties

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

(3E,5E,7Z)-8-[2-[(1E)-buta-1,3-dienyl]-4-methylphenyl]nona-3,5,7-trienoic acid

InChI

InChI=1S/C20H22O2/c1-4-5-11-18-15-16(2)13-14-19(18)17(3)10-8-6-7-9-12-20(21)22/h4-11,13-15H,1,12H2,2-3H3,(H,21,22)/b8-6+,9-7+,11-5+,17-10-

InChI Key

UZABAGXNNGEDIF-FCPMNKIOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=C\C=C\C=C\CC(=O)O)/C)/C=C/C=C

Canonical SMILES

CC1=CC(=C(C=C1)C(=CC=CC=CCC(=O)O)C)C=CC=C

Synonyms

MF-EA-705alpha
MF-EA-705beta

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

MF-EA-705alpha shares taxonomic and structural similarities with several microbial metabolites but diverges in biological activity and specificity. Below is a comparative analysis:

Table 1: Comparative Overview of this compound and Related Compounds

Compound Source Biological Activity Structural Features Key Differences from this compound
This compound Streptomyces sp. MF-EA-705 Broad-spectrum antifungal (Candida, Aspergillus) Polyketide core, hydroxyl/glycosyl groups N/A (Reference compound)
Actinopyrone A Streptomyces pactum Weak antibacterial activity Actinopyrone-type polyketide Lacks antifungal potency; simpler structure
NFAT1 33 Unspecified Streptomyces Immunosuppressive (in vitro) Structurally similar to this compound Divergent bioactivity despite structural homology
Pepticinnamin E Actinomycete strains Farnesyl-protein transferase inhibition Modified peptide with lipid tail Targets enzyme activity; unrelated mechanism
RP-1776 Streptomyces sp. PDGF receptor binding inhibition Cyclic peptide Antiproliferative focus; peptide backbone
WS9326A Streptomyces sp. Tachykinin receptor antagonism Macrolide-like scaffold Neurological target; distinct chemical class

Key Findings

Structural vs. Functional Divergence: While this compound and actinopyrone A share a polyketide foundation, the former’s antifungal efficacy is attributed to additional hydroxyl and glycosyl moieties absent in actinopyrone A . NFAT1 33, though structurally akin to this compound, exhibits immunosuppressive rather than antimicrobial activity, underscoring how minor structural variations can redirect biological targets .

Taxonomic Commonality, Functional Diversity: Metabolites like RP-1776 and WS9326A derive from Streptomyces but belong to distinct chemical classes (peptides vs. macrolides) and target unrelated pathways (growth factor signaling vs. neuroinflammation) . This contrasts with this compound’s antifungal polyketide framework.

Mechanistic Uniqueness :

  • Unlike pepticinnamin E , which inhibits farnesyl-protein transferase—a post-translational modification enzyme—this compound directly disrupts fungal membrane integrity, as inferred from its rapid fungicidal effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MF-EA-705alpha
Reactant of Route 2
MF-EA-705alpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.